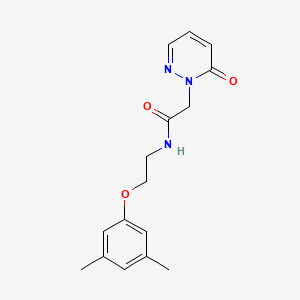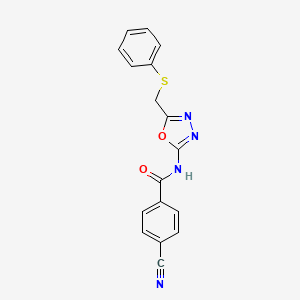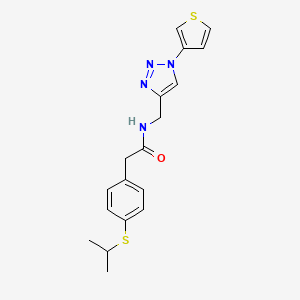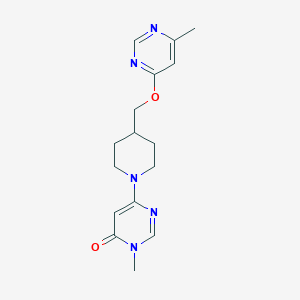
4-Ethylethcathinone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylethcathinone hydrochloride, also known as 4-EEC, is a substituted cathinone . It is a psychoactive compound that is commonly used as a recreational drug . The formal name of this compound is 2-(ethylamino)-1-(4-ethylphenyl)propan-1-one, monohydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C13H19NO • HCl . The compound has a formula weight of 241.8 . The InChi Code is InChI=1S/C13H19NO.ClH/c1-4-11-6-8-12 (9-7-11)13 (15)10 (3)14-5-2;/h6-10,14H,4-5H2,1-3H3;1H .Physical And Chemical Properties Analysis
This compound is a crystalline solid . It has a solubility of 1 mg/ml in DMF, 2.5 mg/ml in DMSO, 5 mg/ml in Ethanol, 1 mg/ml in Methanol, and 10 mg/ml in PBS (pH 7.2) . The compound has a λmax of 255 nm .Applications De Recherche Scientifique
Chemical Characterization and Crystal Structure
A comprehensive chemical characterization of cathinone derivatives, including 4-Ethylethcathinone hydrochloride, was conducted by Kuś et al. (2016). The study utilized nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography. These methods confirmed the occurrence of the compounds as racemic mixtures and provided valuable data for their identification, particularly for spectroscopic characterization in a scientific context (Kuś, P., Kusz, J., Książek, M., Pieprzyca, E., & Rojkiewicz, M., 2016).
Forensic Toxicology
Studies in forensic toxicology have been conducted on synthetic cathinones, including this compound. For instance, Wagmann et al. (2019) elucidated the toxicokinetics of synthetic cathinones, focusing on their metabolism using human urine and blood samples. This research is crucial in helping toxicologists reliably identify these substances in cases of suspected abuse, allowing for thorough risk assessment (Wagmann, L., Manier, S. K., Eckstein, N., Maurer, H., & Meyer, M., 2019).
Forensic Electrochemistry
The field of forensic electrochemistry has also explored the sensing of synthetic cathinones, including this compound. Smith et al. (2014) developed a novel electroanalytical methodology using metallic modified screen-printed electrochemical sensors for the sensing of cathinone derivatives. This method offers a validated laboratory tool for quantification and holds potential for portable analytical sensors in crime scene analysis (Smith, J. P., Metters, J. P., Khreit, O. I. G., Sutcliffe, O., & Banks, C., 2014).
Analytical Chemistry
In analytical chemistry, sensitive and selective assays for synthetic cathinones are essential. Yen et al. (2019) utilized carbon dots (C-dots) prepared from L-arginine for the quantitation of 4-chloroethcathinone and its analogues in crime sites. This work demonstrated a cost-effective method for screening abused drugs, highlighting the potential for real-time field detection (Yen, Y.-T., Lin, Y.-S., Chen, T.-Y., Chyueh, S.-C., & Chang, H.-T., 2019).
Safety and Hazards
4-Ethylethcathinone hydrochloride is intended for research use only and is not for human or veterinary use . It may cause eye, skin, or respiratory system irritation . In case of contact, it is recommended to wash the affected area with soap and plenty of water . If ingested or inhaled, medical attention should be sought immediately .
Mécanisme D'action
Target of Action
4-Ethylethcathinone hydrochloride is a synthetic stimulant substance belonging to the cathinone class . The primary targets of this compound are the norepinephrine-dopamine neurotransmitter systems . These systems play crucial roles in regulating mood, attention, reward, and motor function.
Mode of Action
This compound acts as a releasing agent for norepinephrine-dopamine . This means it promotes the release of these neurotransmitters into the synaptic cleft, increasing their concentrations and enhancing their effects. This leads to stimulant effects .
Result of Action
The result of this compound’s action is a state of stimulation, characterized by increased alertness, energy, and elevated mood .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the pH of the body’s tissues and fluids, the presence of other substances, and individual genetic factors affecting metabolism.
Disclaimer: This compound is intended for forensic and research applications .
Analyse Biochimique
Biochemical Properties
It is known that it is a releasing agent for norepinephrine-dopamine, leading to stimulant effects . This suggests that 4-Ethylethcathinone hydrochloride interacts with enzymes and proteins involved in the release and reuptake of these neurotransmitters.
Cellular Effects
Given its stimulant nature, it is likely to influence cell function by impacting cell signaling pathways, particularly those involving norepinephrine and dopamine .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully characterized. It is known to be a releasing agent for norepinephrine-dopamine . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme activation or inhibition, and changes in gene expression.
Metabolic Pathways
It is known that synthetic cathinones are metabolized in the liver, and it is likely that this compound follows a similar pathway .
Propriétés
IUPAC Name |
2-(ethylamino)-1-(4-ethylphenyl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-11-6-8-12(9-7-11)13(15)10(3)14-5-2;/h6-10,14H,4-5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPWITDCBBVPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)NCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501343276 |
Source


|
| Record name | 2-(Ethylamino)-1-(4-ethylphenyl)propan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501343276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2446466-62-0 |
Source


|
| Record name | 2-(Ethylamino)-1-(4-ethylphenyl)propan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501343276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2453223.png)


![[2-(1H-Benzimidazol-2-yl)ethyl]ethylamine dihydrochloride](/img/no-structure.png)





![2-[2-(3-Methoxy-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid ethyl ester](/img/structure/B2453238.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2453239.png)
